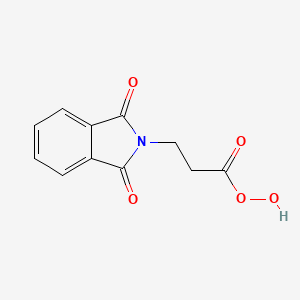
1,11-Diaminoundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Diaminoundecan-6-one is an organic compound with the molecular formula C₁₁H₂₄N₂O. It is a diamine with two amino groups (-NH₂) located at the 1st and 11th positions of an undecane chain, and a ketone group (-C=O) at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Diaminoundecan-6-one can be synthesized through several synthetic routes. One common method involves the reaction of 1,11-diaminoundecane with an oxidizing agent to introduce the ketone group at the 6th position. The reaction conditions typically include the use of solvents such as ethanol or methanol and a controlled temperature to ensure the selective oxidation of the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic oxidation or the use of continuous flow reactors. These methods allow for the efficient and large-scale production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,11-Diaminoundecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 1,11-diaminoundecan-6-ol.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Solvents: Ethanol, methanol, and acetone are frequently used solvents in these reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields 1,11-diaminoundecan-6-ol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1,11-Diaminoundecan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,11-diaminoundecan-6-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
1,11-Diaminoundecan-6-ol: This compound is similar in structure but has an alcohol group instead of a ketone group at the 6th position.
1,11-Diaminoundecane: This compound lacks the ketone group and consists of only the undecane chain with amino groups at the 1st and 11th positions.
Properties
CAS No. |
10581-31-4 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,11-diaminoundecan-6-one |
InChI |
InChI=1S/C11H24N2O/c12-9-5-1-3-7-11(14)8-4-2-6-10-13/h1-10,12-13H2 |
InChI Key |
ODLITUQJKHVAOI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCCCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


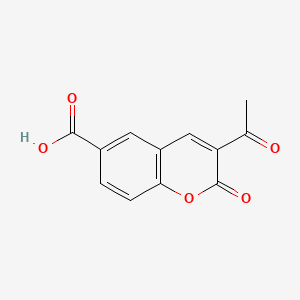

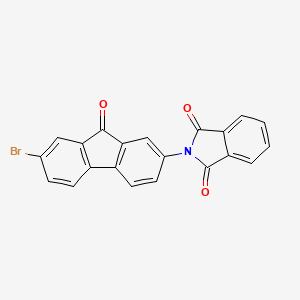
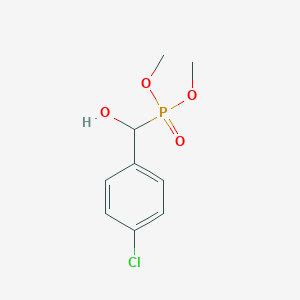
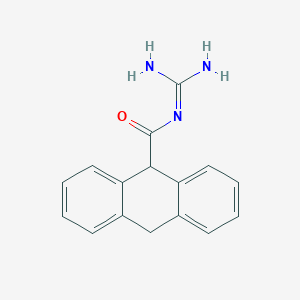
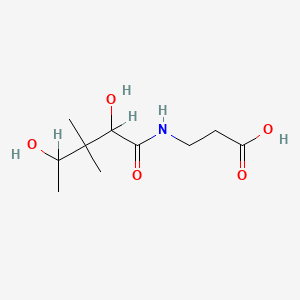
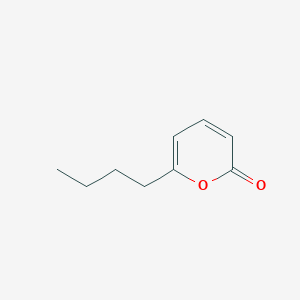
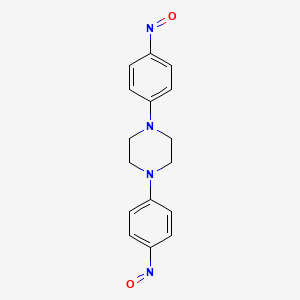
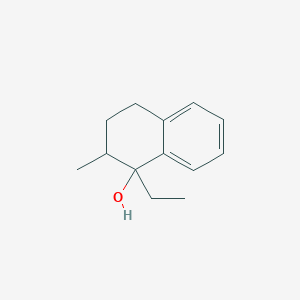


![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)
